molecular formula C12H22O2 B8394263 1,11-Dihydroxy-3-dodecyne

1,11-Dihydroxy-3-dodecyne

Cat. No. B8394263
M. Wt: 198.30 g/mol
InChI Key: HANHHLOULMVDAT-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

To a vigorously stirred, ice-cold solution of chromic trioxide (5.4 g, 54 mmol) in 50 mL of 6N sulfuric acid was added dropwise over 3 hr, 1.76 g (8.9 mmol) of 20 in 50 mL of acetone5. The reaction was kept in an ice-bath for 30 min and then warmed to 23° C. before workup. Water (200 mL) was added and the reaction extracted with ether (4×75 mL). The ether extract was washed with brine (3×50 mL). Product isolation yielded crude 11-keto-3-dodecynoic acid (23) which was purified by crystallization from 10% ether in hexane (mp 49°-51° C.) to yield 1.28 g (68% yield).
[Compound]
Name
chromic trioxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[C:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]([OH:14])[CH3:13].[OH2:15]>S(=O)(=O)(O)O>[O:14]=[C:12]([CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]#[C:4][CH2:3][C:2]([OH:15])=[O:1]

Inputs

Step One
Name
chromic trioxide
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
OCCC#CCCCCCCC(C)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
To a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction extracted with ether (4×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with brine (3×50 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CCCCCCC#CCC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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